molecular formula C15H13N4P B12531694 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 663219-76-9

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12531694
CAS No.: 663219-76-9
M. Wt: 280.26 g/mol
InChI Key: SZALGKLPMWBKBK-UHFFFAOYSA-N
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Description

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core and a phosphanyl group substituted with pyrrole rings. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the phosphanyl group. Common reagents used in these reactions include phosphorus trichloride, pyrrole, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phosphanyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, the compound acts as an inhibitor of FGFRs. By binding to the receptor’s active site, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells .

Comparison with Similar Compounds

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

    1H-pyrrolo[2,3-b]pyridine: Lacks the phosphanyl group and has different chemical properties and applications.

    1,7-Diazaindene: Another pyrrolo[2,3-b]pyridine derivative with distinct functional groups and reactivity.

    7-Azaindole: Similar core structure but different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

663219-76-9

Molecular Formula

C15H13N4P

Molecular Weight

280.26 g/mol

IUPAC Name

pyrrolo[2,3-b]pyridin-1-yl-di(pyrrol-1-yl)phosphane

InChI

InChI=1S/C15H13N4P/c1-2-10-17(9-1)20(18-11-3-4-12-18)19-13-7-14-6-5-8-16-15(14)19/h1-13H

InChI Key

SZALGKLPMWBKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)P(N2C=CC=C2)N3C=CC4=C3N=CC=C4

Origin of Product

United States

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